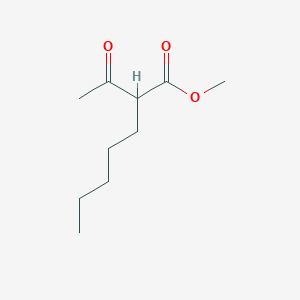

Methyl 2-acetylheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68776-86-3 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 2-acetylheptanoate |

InChI |

InChI=1S/C10H18O3/c1-4-5-6-7-9(8(2)11)10(12)13-3/h9H,4-7H2,1-3H3 |

InChI Key |

SIQGUWOXOTYXHP-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=O)C)C(=O)OC |

Canonical SMILES |

CCCCCC(C(=O)C)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2-acetylheptanoate undergoes hydrolysis under acidic or basic conditions, yielding 2-acetylheptanoic acid or its conjugate base.

Key Findings :

-

Acidic hydrolysis proceeds via a two-step mechanism involving initial ester protonation and subsequent cleavage.

-

Basic hydrolysis is irreversible due to carboxylate stabilization .

Elimination Reactions

Under thermal or acidic conditions, β-keto esters like this compound undergo elimination to form α,β-unsaturated ketones.

Example Reaction :

Heating this compound with polyphosphoric acid (PPA) facilitates cyclization to a furanone derivative :

textThis compound → 3-Methyl-5H-furan-2-one + H₂O

Substitution Reactions

The ester group participates in nucleophilic acyl substitutions, enabling functional group interconversion.

Mechanism :

-

Nucleophilic attack at the carbonyl carbon by amines or hydrides, followed by expulsion of the methoxide leaving group .

Cyclization and Lactonization

The β-keto ester structure promotes intramolecular reactions, forming cyclic products.

| Conditions | Product | Catalyst | Yield | References |

|---|---|---|---|---|

| Bromine (CHCl₃, 0°C → 130°C) | 4-Hydroxy-3-methyl-5H-furan-2-one | None | 70% | |

| H₂O (acidic, reflux) | δ-Lactone derivative | H₂SO₄ | 51% |

Example :

Bromine-mediated cyclization of ethyl 2-methylacetoacetate (structurally analogous) yields furanones via halogenation and ring closure .

Oxidation and Reduction Pathways

The acetyl group undergoes redox reactions, while the ester remains inert under mild conditions.

| Reagent | Product | Selectivity | References |

|---|---|---|---|

| KMnO₄ (acidic) | 2-Oxoheptanedioic acid | Oxidation of acetyl to ketone | |

| NaBH₄ | 2-(1-Hydroxyethyl)heptanoate | Partial reduction of ketone |

Notable Insight :

-

Mn-catalyzed oxidations (e.g., with H₂O₂/AcOH) selectively target C–H bonds adjacent to the ketone, forming dicarboxylic acids .

Enolization and Tautomerism

The β-keto ester exists in equilibrium with its enol form, enabling reactions such as alkylation and Michael additions :

textThis compound ⇌ Enol form (stabilized by conjugation)

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.